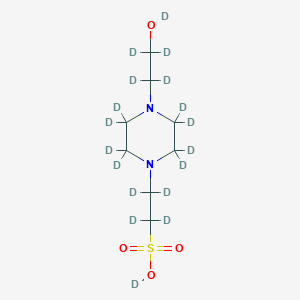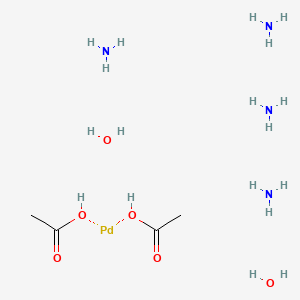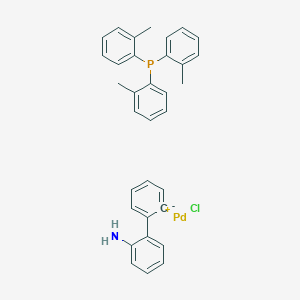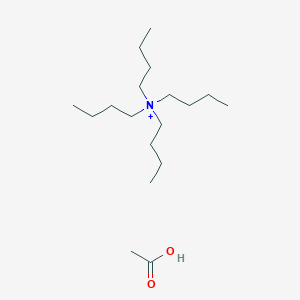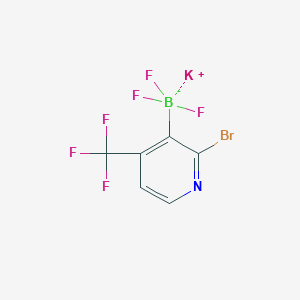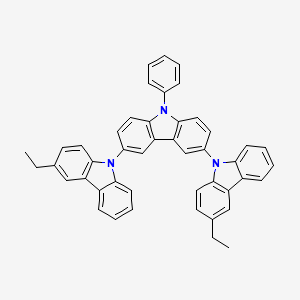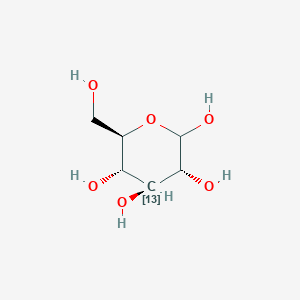
(3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S,5S,6R)-6-(ヒドロキシメチル)(413C)オキサン-2,3,4,5-テトロールは、炭水化物のクラスに属する複雑な有機化合物です。6員環構造に複数のヒドロキシル基が付いているのが特徴です。
準備方法
合成経路と反応条件
(3R,4S,5S,6R)-6-(ヒドロキシメチル)(413C)オキサン-2,3,4,5-テトロールの合成には、通常、保護された糖誘導体の使用が含まれます。合成経路には、次のような手順が含まれる場合があります。
ヒドロキシル基の保護: アセタールやシリルエーテルなどの保護基を使用して、望ましくない反応を防ぎます。
オキサン環の形成: 6員環のオキサン環を形成する環化反応。
脱保護: 最終的な化合物を得るための保護基の除去。
工業的製造方法
このような化合物の工業的製造方法には、通常、以下が含まれます。
発酵プロセス: 微生物を使用して、単純な糖から化合物を生成します。
化学合成: 収率と純度を最大化する最適化された反応条件を使用した、大規模な化学合成。
化学反応の分析
反応の種類
(3R,4S,5S,6R)-6-(ヒドロキシメチル)(413C)オキサン-2,3,4,5-テトロールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ピリジニウムクロロクロメート(PCC)などの酸化剤を使用して、ヒドロキシル基をカルボニル基に変換します。
還元: 水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して、カルボニル基をヒドロキシル基に戻します。
置換: トシルクロリド(TsCl)などの試薬を使用して、ヒドロキシル基を他の官能基に置き換えます。
一般的な試薬と条件
酸化: PCC、ジョーンズ試薬、または過マンガン酸カリウム(KMnO4)。
還元: NaBH4、水素化アルミニウムリチウム(LiAlH4)。
置換: TsCl、トリフルオロメタンスルホン酸無水物(Tf2O)。
生成される主要な生成物
酸化: アルデヒドまたはケトンの生成。
還元: アルコールの生成。
置換: エーテルまたはエステルの生成。
科学研究での応用
(3R,4S,5S,6R)-6-(ヒドロキシメチル)(413C)オキサン-2,3,4,5-テトロールは、科学研究でさまざまな応用があります。
化学: より複雑な分子の合成のための構成単位として使用されます。
生物学: 代謝経路における役割と潜在的なバイオマーカーとして研究されています。
医学: 潜在的な治療効果と薬物送達剤として調査されています。
産業: 生分解性材料の製造や、その他の工業化学品の原料として使用されます。
科学的研究の応用
(3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of biodegradable materials and as a precursor for other industrial chemicals.
作用機序
(3R,4S,5S,6R)-6-(ヒドロキシメチル)(413C)オキサン-2,3,4,5-テトロールの作用機序には、特定の分子標的と経路との相互作用が含まれます。
分子標的: 炭水化物代謝に関与する酵素。
関連する経路: 解糖系、糖新生、その他の代謝経路。
類似の化合物との比較
類似の化合物
グルコース: 構造が似ていますが、立体化学が異なる単純な糖。
マンノース: 環状構造は似ていますが、官能基が異なる別の糖。
ガラクトース: グルコースに似ていますが、ヒドロキシル基の向きが異なります。
独自性
(3R,4S,5S,6R)-6-(ヒドロキシメチル)(413C)オキサン-2,3,4,5-テトロールは、特定の立体化学と官能基の配置により、明確な化学的および生物学的特性を付与するため、独自です。
類似化合物との比較
Similar Compounds
Glucose: A simple sugar with a similar structure but different stereochemistry.
Mannose: Another sugar with a similar ring structure but different functional groups.
Galactose: Similar to glucose but with different hydroxyl group orientation.
Uniqueness
(3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
(3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i4+1 |
InChIキー |
WQZGKKKJIJFFOK-UTTRQBQKSA-N |
異性体SMILES |
C([C@@H]1[C@H]([13C@@H]([C@H](C(O1)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






